Methyl trans-2-(chlorosulfonyl)cyclopentane-1-carboxylate
Description
Methyl trans-2-(chlorosulfonyl)cyclopentane-1-carboxylate is a chemical compound with the molecular formula C7H11ClO4S and a molecular weight of 226.68 g/mol . This compound is known for its unique structure, which includes a cyclopentane ring substituted with a chlorosulfonyl group and a carboxylate ester group. It is used in various chemical reactions and has applications in scientific research and industrial processes.
Properties
Molecular Formula |
C7H11ClO4S |
|---|---|
Molecular Weight |
226.68 g/mol |
IUPAC Name |
methyl (1R,2S)-2-chlorosulfonylcyclopentane-1-carboxylate |
InChI |
InChI=1S/C7H11ClO4S/c1-12-7(9)5-3-2-4-6(5)13(8,10)11/h5-6H,2-4H2,1H3/t5-,6-/m0/s1 |
InChI Key |
AXFYZSWSTCZCQT-WDSKDSINSA-N |
Isomeric SMILES |
COC(=O)[C@H]1CCC[C@@H]1S(=O)(=O)Cl |
Canonical SMILES |
COC(=O)C1CCCC1S(=O)(=O)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of Methyl trans-2-(chlorosulfonyl)cyclopentane-1-carboxylate typically involves the reaction of cyclopentanecarboxylic acid with chlorosulfonic acid, followed by esterification with methanol . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity. Industrial production methods may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability.
Chemical Reactions Analysis
Methyl trans-2-(chlorosulfonyl)cyclopentane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the chlorosulfonyl group to a sulfonamide group.
Substitution: The chlorosulfonyl group can be substituted with other nucleophiles, such as amines or alcohols, to form different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like ammonia or ethanol. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Methyl trans-2-(chlorosulfonyl)cyclopentane-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: This compound can be used in the study of enzyme inhibition and protein modification.
Mechanism of Action
The mechanism of action of Methyl trans-2-(chlorosulfonyl)cyclopentane-1-carboxylate involves its ability to react with nucleophiles, leading to the formation of various derivatives. The chlorosulfonyl group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity makes it useful in modifying molecular targets and pathways involved in biological processes .
Comparison with Similar Compounds
Methyl trans-2-(chlorosulfonyl)cyclopentane-1-carboxylate can be compared with other similar compounds, such as:
Methyl 2-(chlorosulfonyl)cyclopentane-1-carboxylate: Similar in structure but may differ in stereochemistry.
Cyclopentanecarboxylic acid, 2-(chlorosulfonyl)-, methyl ester: Another name for the same compound, highlighting its ester functionality.
The uniqueness of this compound lies in its specific stereochemistry and reactivity, which can be exploited in various chemical and biological applications.
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